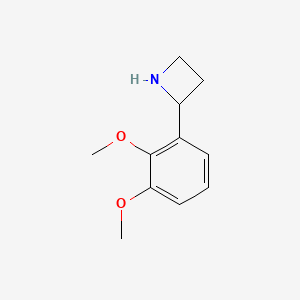
2-(2,3-Dimethoxyphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethoxyphenyl)azetidine:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxyphenyl)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Another method involves nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes . These methods often require prefunctionalized starting materials and involve multistep sequences.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(2,3-Dimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
科学研究应用
2-(2,3-Dimethoxyphenyl)azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and natural products.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a scaffold for drug development.
Material Science: Azetidines are used in the synthesis of polymers and materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
作用机制
The mechanism of action of 2-(2,3-Dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and the alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-4-8(11(10)14-2)9-6-7-12-9/h3-5,9,12H,6-7H2,1-2H3 |
InChI 键 |
XERDBNGVTBGFDD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2CCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


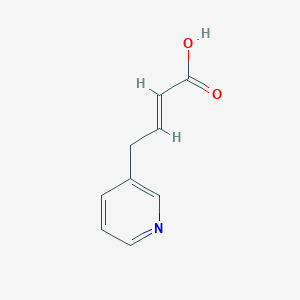

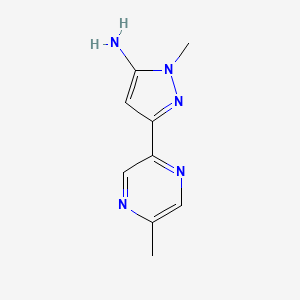
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)
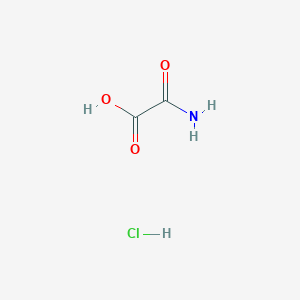

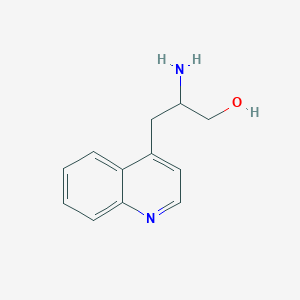
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)
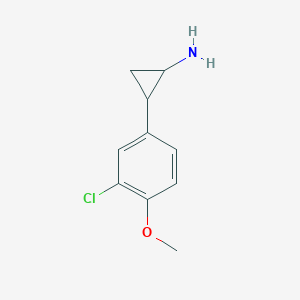
![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
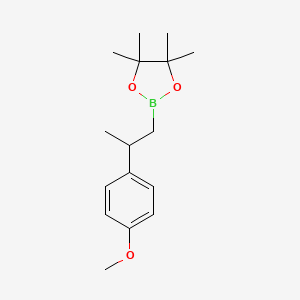
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
